molecular formula C13H7F3N2S B012681 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 104960-49-8

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B012681
CAS No.: 104960-49-8
M. Wt: 280.27 g/mol
InChI Key: HZBJUXYKUJPFFA-UHFFFAOYSA-N
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Description

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C13H7F3N2S and a molecular weight of 280.27 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a phenyl group, and a mercapto group attached to a nicotinonitrile core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile with a thiol reagent, such as thiourea, in the presence of a base like potassium carbonate. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Reagents like sodium methoxide can be used for such transformations.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically yields sulfoxides or sulfones, while reduction of the nitrile group results in amines.

Scientific Research Applications

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies. It can be used to probe enzyme activities and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile exerts its effects depends on its interaction with molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate enzyme activities and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:

    2-Mercapto-6-phenyl-4-methylpyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-Mercapto-6-phenyl-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine core instead of a nicotinonitrile core, leading to variations in biological activity.

    2-Mercapto-6-phenyl-4-(trifluoromethyl)benzothiazole: Features a benzothiazole core, which can influence its interaction with biological targets.

The presence of the trifluoromethyl group in this compound distinguishes it from these similar compounds, contributing to its unique chemical and biological properties .

Properties

IUPAC Name

6-phenyl-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2S/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)18-12(19)9(10)7-17/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBJUXYKUJPFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349998
Record name 6-Phenyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104960-49-8
Record name 6-Phenyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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